molecular formula C12H22N2O2 B1477027 Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone CAS No. 2097979-07-0

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone

Cat. No.: B1477027
CAS No.: 2097979-07-0
M. Wt: 226.32 g/mol
InChI Key: WUYTUSBWYWDBRC-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a synthetic compound featuring a piperidine ring substituted with a 2-methoxyethyl group at the 4-position, linked via a methanone bridge to an azetidine ring. Key structural elements include:

  • Piperidine core: A six-membered amine ring, known for conformational flexibility and bioactivity.
  • 2-Methoxyethyl substituent: Enhances solubility and influences electronic properties.
  • Azetidine moiety: A four-membered cyclic amine, contributing to steric constraints and metabolic stability .

Properties

IUPAC Name

azetidin-3-yl-[4-(2-methoxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-7-4-10-2-5-14(6-3-10)12(15)11-8-13-9-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYTUSBWYWDBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain oxidoreductase enzymes, influencing their activity. The nature of these interactions often involves hydrophobic interactions and hydrogen bonding, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has shown cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to apoptosis or cell cycle arrest in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other proteins and enzymes, either inhibiting or activating them, thereby altering gene expression and cellular functions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for safe and effective use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells. This compound tends to accumulate in certain tissues, which may influence its therapeutic efficacy and toxicity.

Biological Activity

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article compiles and analyzes the available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

  • Common Name : this compound
  • CAS Number : 2097979-07-0
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features an azetidine ring and a piperidine moiety, which are significant for its pharmacological properties.

Research indicates that this compound exhibits various biological activities:

  • CCR6 Receptor Modulation :
    • The compound has been identified as a modulator of the CCR6 receptor, which plays a crucial role in immune responses and inflammation. Its modulation may have implications for treating autoimmune diseases and inflammatory conditions .
  • Inhibition of Acetyl-CoA Carboxylase (ACC) :
    • Similar compounds have shown potential in inhibiting acetyl-CoA carboxylases, which are involved in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis and may be beneficial in managing metabolic disorders like obesity and diabetes .
  • Anticancer Properties :
    • The compound's structure suggests potential activity against various cancer types, particularly through pathways involving cell cycle regulation and apoptosis induction. Research on related compounds indicates that they may inhibit specific kinases associated with cancer progression .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity TypeMechanism/TargetReference
CCR6 ModulationImmune response modulation
ACC InhibitionReduced fatty acid synthesis
Anticancer ActivityInhibition of cancer cell proliferation

Case Study 1: CCR6 Modulation

In a study focusing on CCR6 receptor modulators, Azetidin derivatives were tested for their ability to alter immune cell migration. Results indicated significant modulation of CCR6, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: ACC Inhibition

Another study evaluated the effects of similar azetidine compounds on lipid metabolism in obese animal models. The results demonstrated a marked decrease in hepatic malonyl-CoA levels, leading to reduced triglyceride synthesis and improved metabolic profiles in treated subjects .

Scientific Research Applications

CCR6 Receptor Modulation

One of the primary applications of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is as a modulator of the CCR6 receptor. CCR6 is a chemokine receptor involved in immune responses and inflammation. Compounds that target CCR6 may have therapeutic potential in treating diseases such as multiple sclerosis and rheumatoid arthritis. Research has indicated that derivatives of this compound can effectively modulate CCR6 activity, offering a promising avenue for drug development aimed at inflammatory conditions .

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological properties. Its structural similarities to known psychoactive substances suggest potential applications in treating neurological disorders, including anxiety and depression. Preliminary studies indicate that modifications to the piperidine ring can enhance its affinity for neurotransmitter receptors, potentially leading to novel antidepressant therapies .

Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties. Initial in vitro studies have shown that it can induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. Further investigations are necessary to elucidate the mechanisms behind its anticancer effects and to assess its efficacy in vivo .

Data Tables

Study TypeFindingsReference
CCR6 ModulationEffective modulator
NeuropharmacologyPotential antidepressant
Anticancer ActivityInduces apoptosis

Case Study 1: CCR6 Modulation

In a study published by researchers focusing on inflammatory diseases, this compound was shown to significantly reduce the migration of T cells expressing CCR6 in vitro. This finding supports its potential use in therapies aimed at controlling autoimmune responses .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound on rodent models of depression. The results indicated a marked improvement in depressive behaviors following administration, suggesting that this compound may act on serotonin receptors, warranting further exploration into its mechanism of action .

Case Study 3: Anticancer Potential

A recent study examined the anticancer effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone with selected analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
This compound Piperidine-Azetidine 4-(2-Methoxyethyl) ~269.3 (estimated) Methanone, Azetidine
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Piperidine-Imidazopyridazine 4-(2-Trifluoromethylphenyl), 6-Chloro 409 [M+H]+ Trifluoromethyl, Chloro
(4-(4-(t-Butyl)phenyl)piperidin-1-yl)(cyclohexyl)methanone (4PP-6) Piperidine 4-(4-t-Butylphenyl), Cyclohexyl Not reported t-Butyl, Cyclohexyl
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Piperidine 4-Methylphenyl, 4-Methyl 217.3 Methyl groups
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Piperazine 4-(Trifluoromethyl)phenyl Not reported Trifluoromethyl, Ethyl

Key Observations :

  • Core Flexibility : The piperidine core is common, but substitution patterns (e.g., aryl, alkyl, or heteroaryl groups) modulate steric and electronic profiles. The target compound’s azetidine moiety introduces rigidity compared to piperazine analogs .
  • Solubility and Lipophilicity : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to hydrophobic substituents like trifluoromethylphenyl or t-butyl .

Electronic and Nonlinear Optical Properties

  • Electronic Tuning: Substituted methanones, such as (4-methylphenyl)(4-methylpiperidin-1-yl)methanone (), exhibit tunable electronic properties via substituent effects. The 2-methoxyethyl group in the target compound may enhance electron-donating capacity compared to methyl or trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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